molecular formula C9H9ClO3 B1434769 MCPA D3 (phenyl D3) CAS No. 352431-14-2

MCPA D3 (phenyl D3)

Cat. No. B1434769
CAS RN: 352431-14-2
M. Wt: 203.64 g/mol
InChI Key: WHKUVVPPKQRRBV-NRUYWUNFSA-N
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Description

MCPA D3 (phenyl D3) is an isotopically labeled compound of the pesticide 4-chloro-2-methylphenoxy acetic acid (MCPA). MCPA is a widely used acidic herbicide which is soluble in water and highly effective even at low concentrations .


Synthesis Analysis

MCPA D3 (phenyl D3) is a stable isotope labelled compound. It is used as an internal standard for the determination of the target pesticide in surface water by on-line solid-phase extraction−liquid chromatography-tandem mass spectrometry (SPE−LC−MS/MS). It may also be used as an internal standard for the quantification of the target analyte in soils by liquid chromatography-tandem mass spectrometry .


Molecular Structure Analysis

The molecular formula of MCPA D3 (phenyl D3) is C9 2H3 H6 Cl O3. The molecular weight is 203.64 .


Chemical Reactions Analysis

MCPA D3 (phenyl D3) can be determined in commercial samples and raw materials using reversed phase high performance liquid chromatography .


Physical And Chemical Properties Analysis

MCPA D3 (phenyl D3) is a colorless to light yellow liquid .

Scientific Research Applications

Adsorption Characteristics for Water Treatment

  • Adsorption of MCPA on Layered Double Hydroxides (LDHs) : MCPA's adsorption characteristics on LDHs were studied for potential use as recyclable adsorbents in water treatment. The study focused on the effect of layer charge, interlayer anion, and morphology of LDHs on MCPA adsorption capacity. This research is significant for the development of efficient water purification methods using MCPA adsorption techniques (Inacio et al., 2001).

Environmental Impact Studies

  • Ecotoxicity of Ammonium Chlorophenoxyacetate Derivatives : A study investigated the toxicity of MCPA derivatives towards aquatic organisms, indicating the environmental impact of MCPA usage. The research highlights the potential ecological risks associated with MCPA and its derivatives (Turek et al., 2020).

Advanced Agricultural Formulations

  • Microencapsulation of MCPA for Controlled Release : This research involved the microencapsulation of MCPA with cyclodextrins for controlled release agricultural formulations. Such techniques aim to reduce environmental losses of pesticides and improve the efficiency of agricultural applications (Garrido et al., 2014).

Degradation and Remediation Techniques

  • Electrochemical Degradation of MCPA : The study explored the degradation of MCPA using peroxi-coagulation and photoperoxi-coagulation methods. This research contributes to the development of effective techniques for removing MCPA from contaminated environments (Boye et al., 2003).

Analytical Methods for MCPA Detection

  • Separation of MCPA by Capillary Electrophoresis : This study worked on developing analytical methods for simultaneous determination of MCPA and other compounds. The advancement in analytical techniques like capillary electrophoresis is crucial for monitoring MCPA in environmental samples (Farran et al., 1999).

Safety and Hazards

MCPA D3 (phenyl D3) is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 - Skin Irrit. 2. It is hazardous, with danger statements including H302 - H315 - H318 - H410 .

Future Directions

MCPA D3 (phenyl D3) continues to be a valuable tool in analytical testing within the food and beverage sector . As regulations and technology continue to evolve, the use of MCPA D3 (phenyl D3) and similar compounds will likely adapt to meet these changes .

properties

IUPAC Name

2-(4-chloro-2,3,5-trideuterio-6-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)/i2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKUVVPPKQRRBV-NRUYWUNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OCC(=O)O)C)[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MCPA D3 (phenyl D3)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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